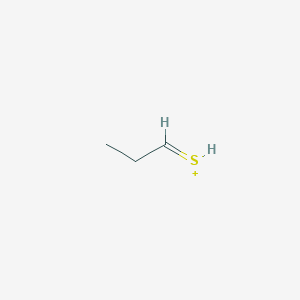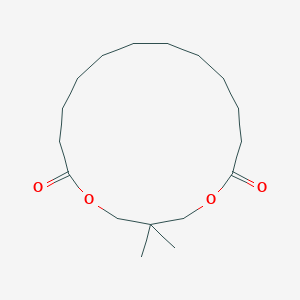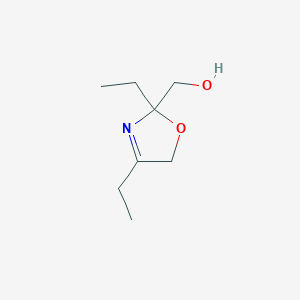
(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol is a chemical compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its diethyl substitution at the 2 and 4 positions and a hydroxymethyl group at the 2 position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl ketone with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The diethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts can achieve reduction.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro oxazole derivatives.
Substitution: Introduction of various functional groups replacing the diethyl groups.
科学的研究の応用
(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.
Oxazoline: A reduced form of oxazole with different chemical properties.
Uniqueness
(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups and hydroxymethyl functionality make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
特性
CAS番号 |
63333-76-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2,4-diethyl-5H-1,3-oxazol-2-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-3-7-5-11-8(4-2,6-10)9-7/h10H,3-6H2,1-2H3 |
InChIキー |
RUVXQJSTGUOUNK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(OC1)(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


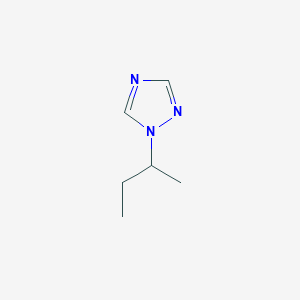
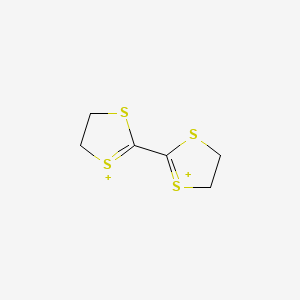
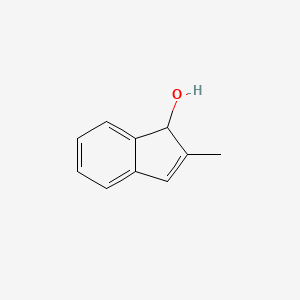
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)


![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)



![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
